An In-depth Technical Guide to the Structure Elucidation of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
An In-depth Technical Guide to the Structure Elucidation of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed structural elucidation of the novel phosphine ligand, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. This biaryl phosphine ligand, featuring a unique combination of isoquinoline, naphthalene, and diphenylphosphine moieties, holds significant potential in catalysis and materials science due to its steric bulk and electronic properties. In the absence of a dedicated publication on this specific molecule, this guide leverages established synthetic methodologies for analogous compounds and provides a predictive analysis of its spectroscopic and crystallographic characteristics. Detailed, field-proven protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are presented, offering a self-validating system for researchers in drug development and chemical sciences.
Introduction: The Rationale for a Novel Biaryl Phosphine Ligand
The design and synthesis of novel phosphine ligands are at the forefront of advancements in homogeneous catalysis. The electronic and steric properties of these ligands play a pivotal role in determining the efficacy, selectivity, and stability of metal catalysts. Biaryl phosphine ligands, in particular, have garnered significant attention due to their conformational rigidity and steric bulk, which can create a unique coordination environment around a metal center, thereby influencing the outcome of catalytic reactions.
The target molecule, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, combines several key structural features:
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A Biaryl Backbone: The isoquinoline-naphthalene core provides a sterically demanding and conformationally restricted framework.
-
A P,N-Ligand System: The presence of both a phosphorus and a nitrogen atom offers the potential for bidentate coordination to a metal center, which can enhance catalyst stability and influence reactivity.
-
Chirality: The restricted rotation around the C-C bond connecting the isoquinoline and naphthalene rings can give rise to atropisomerism, making this a promising ligand for asymmetric catalysis.
This guide will first delineate a plausible and robust synthetic pathway to this molecule. Subsequently, it will delve into the core of its structural elucidation, providing a detailed predictive analysis of its spectroscopic and crystallographic signatures.
Synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane: A Multi-step Approach
The synthesis of the target ligand can be approached through a convergent strategy, culminating in the formation of the C-P bond. The proposed synthetic route is based on well-established transformations, including a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by functional group manipulation and a final phosphination step.
Synthetic Workflow
Caption: Proposed synthetic routes to (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.
Experimental Protocols
This step establishes the crucial C-C bond between the isoquinoline and naphthalene moieties.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-chloroisoquinoline (1.0 eq.), naphthalene-2-boronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(naphthalen-2-yl)isoquinoline.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base (sodium carbonate) is required to activate the boronic acid for the transmetalation step. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.
This final step introduces the diphenylphosphine group. This protocol assumes the synthesis of the corresponding aryl triflate from the phenolic precursor, which can be obtained from 1-(2-methoxynaphthalen-1-yl)isoquinoline via demethylation, a route analogous to the synthesis of QUINAP.[1]
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Triflate Formation: Dissolve the precursor, 1-(1-isoquinolinyl)-2-naphthol, in anhydrous dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).[2] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with DCM. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the aryl triflate.
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Phosphination Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl triflate (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 eq.) in an anhydrous, degassed solvent like toluene or dioxane.
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Reagent Addition: Add diphenylphosphine (1.2 eq.) followed by a base such as diisopropylethylamine (DIPEA, 2.0 eq.).
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Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by ³¹P NMR spectroscopy or TLC.
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Work-up and Purification: After completion, cool the reaction mixture and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the target ligand, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.
Causality: The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The palladium catalyst facilitates the oxidative addition to the aryl triflate and subsequent reductive elimination to form the C-P bond. The base is necessary to neutralize the triflic acid formed during the reaction.
Core Structure Elucidation: A Predictive Spectroscopic and Crystallographic Analysis
The definitive confirmation of the structure of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane relies on a combination of spectroscopic and crystallographic techniques. The following sections provide a detailed guide to the expected data and its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target ligand, ¹H, ¹³C, and ³¹P NMR will provide a complete picture of its constitution.
The ¹H NMR spectrum will be complex due to the numerous aromatic protons. The predicted chemical shifts are based on the known spectra of isoquinoline, naphthalene, and the electronic effects of the diphenylphosphino group.[3][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Isoquinoline H-3 | 7.6 - 7.8 | d | J ≈ 5-6 |
| Isoquinoline H-4 | 8.4 - 8.6 | d | J ≈ 5-6 |
| Isoquinoline H-5 | 7.9 - 8.1 | d | J ≈ 8-9 |
| Isoquinoline H-8 | 8.0 - 8.2 | d | J ≈ 8-9 |
| Isoquinoline H-6, H-7 | 7.5 - 7.7 | m | |
| Naphthalene H-1 | 7.8 - 8.0 | d | J ≈ 8-9 |
| Naphthalene H-3 | 7.3 - 7.5 | dd | J ≈ 8-9, J(P,H) ≈ 2-4 |
| Naphthalene H-4 | 7.9 - 8.1 | d | J ≈ 8-9 |
| Naphthalene H-5, H-8 | 7.7 - 7.9 | m | |
| Naphthalene H-6, H-7 | 7.4 - 7.6 | m | |
| Diphenylphosphino (ortho) | 7.2 - 7.4 | m | |
| Diphenylphosphino (meta, para) | 7.0 - 7.2 | m |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on established NMR principles and data from analogous compounds.
Interpretation: The aromatic region (7.0-8.6 ppm) will be crowded. 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) will be indispensable for unambiguous assignment of the isoquinoline and naphthalene protons. The coupling of the naphthalene H-3 proton to the phosphorus atom will be a key diagnostic feature.
The proton-decoupled ¹³C NMR spectrum will show a large number of signals for the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling to ³¹P (JCP, Hz) |
| Isoquinoline C-1 | 160 - 162 | ~15-20 |
| Isoquinoline C-3 | 120 - 122 | |
| Isoquinoline C-4 | 142 - 144 | |
| Isoquinoline quaternary C | 127 - 138 | |
| Naphthalene C-2 (ipso-P) | 135 - 138 | ~20-25 |
| Naphthalene C-1 (ipso-Isoquinoline) | 133 - 135 | ~5-10 |
| Naphthalene other C-H | 125 - 130 | |
| Naphthalene quaternary C | 132 - 135 | |
| Diphenylphosphino (ipso) | 137 - 139 | ~10-15 |
| Diphenylphosphino (ortho) | 133 - 135 | ~18-22 |
| Diphenylphosphino (meta) | 128 - 130 | ~5-7 |
| Diphenylphosphino (para) | 129 - 131 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on established NMR principles and data from analogous compounds.[5][6]
Interpretation: The key signals to identify will be the carbons directly attached to phosphorus (ipso-carbons), which will appear as doublets due to C-P coupling. The magnitudes of these coupling constants provide valuable structural information. 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for assigning the carbon signals by correlating them to the assigned protons.
³¹P NMR is a highly sensitive and diagnostic technique for phosphorus-containing compounds.
-
Predicted Chemical Shift: For a bulky triarylphosphine like the target molecule, a single peak is expected in the range of -10 to -25 ppm in the proton-decoupled ³¹P NMR spectrum (referenced to 85% H₃PO₄).[7]
Causality: The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. The electron-withdrawing nature of the three aryl groups and the steric hindrance around the phosphorus will influence the shielding and result in a chemical shift in this predicted range. The observation of a single, sharp peak would indicate the presence of a single phosphorus environment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ligand in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If signal overlap is significant, acquire 2D COSY and NOESY spectra to aid in proton assignments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons. Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region). Acquire 2D HSQC and HMBC spectra to correlate proton and carbon signals for definitive assignment.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This is a relatively quick experiment due to the high sensitivity of the ³¹P nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) should show a prominent molecular ion peak corresponding to the exact mass of the compound (C₃₄H₂₄NP). This provides confirmation of the molecular formula.
-
Major Fragmentation Pathways: Electron impact (EI) ionization will likely lead to characteristic fragmentation patterns.[8][9]
-
Loss of a Phenyl Group: A significant fragment ion corresponding to [M - C₆H₅]⁺ would be expected due to the cleavage of a P-Ph bond.
-
Formation of a Phosphinidene Cation: A fragment corresponding to [M - (C₆H₅)₂]⁺ is also possible.
-
Cleavage of the Biaryl Bond: Fragmentation at the isoquinoline-naphthalene bond is also a possibility, though likely less favored than P-C bond cleavage.
-
Caption: Predicted major fragmentation pathways for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane.
-
Sample Preparation: Prepare a dilute solution of the purified ligand in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.
-
Data Analysis: Compare the exact mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.
-
Molecular Conformation: The dihedral angle between the isoquinoline and naphthalene rings will be a key feature, likely deviating significantly from coplanarity due to steric hindrance. This twist is the origin of the potential atropisomerism.
-
Bond Lengths and Angles: The P-C bond lengths to the phenyl and naphthyl rings are expected to be in the typical range for triarylphosphines (around 1.83-1.85 Å). The C-P-C bond angles will likely be around 100-105°, reflecting the trigonal pyramidal geometry at the phosphorus atom.
-
Packing: The crystal packing will be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules.
-
Crystal Growth: Grow single crystals of the purified ligand suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.
-
Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Caption: Integrated workflow for the structure elucidation of the target ligand.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and structural elucidation of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. By integrating established synthetic protocols with predictive spectroscopic and crystallographic analysis, this document serves as a valuable resource for researchers venturing into the synthesis of novel biaryl phosphine ligands. The detailed methodologies and expected data presented herein offer a self-validating framework to confirm the structure of this promising molecule, paving the way for its exploration in catalysis and materials science. The successful synthesis and characterization of this ligand will undoubtedly contribute to the expanding toolbox of ligands available for fine chemical synthesis and the development of innovative technologies.
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